Strychnicine

Vue d'ensemble

Description

It is primarily obtained from the seeds of the Strychnos nux-vomica tree and related plants of the genus Strychnos . Historically, strychnine has been used as a pesticide, particularly for killing small vertebrates such as birds and rodents . It is known for its potent neurotoxic effects, which can lead to severe muscular convulsions and death through asphyxia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of strychnine has been a significant challenge for chemists due to its complex molecular structure. One notable synthetic route involves a base-mediated intramolecular Diels–Alder reaction of a tryptamine-derived Zincke aldehyde, followed by a Ru-catalyzed trans-hydrosilylation of 1,4-butynediol, and a tandem Brook rearrangement/intramolecular conjugate addition reaction . Another approach includes the use of samarium diiodide-induced cyclizations of indole-1-ylketones to construct functionalized N-heterocycles .

Industrial Production Methods: Industrial production of strychnine typically involves extraction from the seeds of the Strychnos nux-vomica tree. The seeds are ground and subjected to a series of solvent extractions to isolate the alkaloid. The crude extract is then purified through crystallization and other chemical processes to obtain pure strychnine .

Analyse Des Réactions Chimiques

Types of Reactions: Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Strychnine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of strychnine can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Strychnine can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of strychnine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the alkaloid .

Applications De Recherche Scientifique

Strychnine has been extensively studied for its pharmacological properties and has several scientific research applications:

Mécanisme D'action

Strychnine acts as a neurotoxin by antagonizing glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction . By blocking the inhibitory neurotransmitter glycine, strychnine causes an increase in neuronal excitability, leading to severe muscle spasms and convulsions . The molecular targets involved include the glycine receptor subunits alpha-1, alpha-2, alpha-3, and beta .

Comparaison Avec Des Composés Similaires

Strychnine is often compared with other indole alkaloids due to its structural complexity and pharmacological properties. Similar compounds include:

Brucine: Another alkaloid found in the seeds of the Strychnos nux-vomica tree, brucine is less toxic than strychnine but shares similar pharmacological effects.

Reserpine: An indole alkaloid used as an antihypertensive agent, reserpine has a different mechanism of action but is structurally related to strychnine.

Strychnine’s uniqueness lies in its potent neurotoxic effects and its historical significance in the study of alkaloid chemistry and pharmacology .

Activité Biologique

Strychnine, an alkaloid derived from the seeds of the Strychnos nux-vomica tree, is known for its potent biological activity, particularly as a neurotoxin. Its effects are primarily linked to its role as a competitive antagonist at glycine receptors in the central nervous system, leading to severe convulsions and other neurological symptoms. This article delves into the biological activity of strychnine, exploring its pharmacological properties, mechanisms of action, and implications for both therapeutic and toxicological contexts.

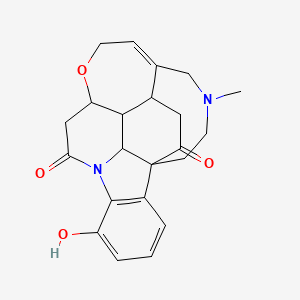

Chemical Structure and Biosynthesis

Strychnine's chemical structure is characterized by a complex bicyclic framework that contributes to its biological potency. The biosynthesis of strychnine involves several key precursors and enzymatic steps, primarily occurring in Strychnos nux-vomica. Recent studies have elucidated the complete biosynthetic pathway, identifying critical genes responsible for its production. Notably, the conversion of prestrychnine to strychnine occurs spontaneously without enzymatic catalysis, highlighting a unique aspect of its biosynthesis .

Table 1: Key Steps in Strychnine Biosynthesis

| Step | Intermediate | Enzyme Involved |

|---|---|---|

| 1 | Geissoschizine | Various cytochrome P450s |

| 2 | Prestrychnine | Non-enzymatic conversion |

| 3 | Strychnine | Spontaneous transformation |

Strychnine's primary mechanism involves competitive antagonism at glycine receptors (GlyRs), which are crucial for inhibitory neurotransmission in the spinal cord. By blocking these receptors, strychnine disrupts normal inhibitory signaling, leading to hyperexcitability and convulsions. Research indicates that glycine can paradoxically exacerbate strychnine-induced seizures by activating NMDA receptors, suggesting a complex interplay between excitatory and inhibitory pathways .

Case Study: Strychnine-Induced Convulsions

A notable study demonstrated that intrathecal administration of glycine in mice enhanced strychnine-induced convulsions. This effect was mediated through NMDA receptor activation and was inhibited by NMDA antagonists, indicating that glycine may act as a positive modulator in this context .

Pharmacological Applications

Despite its toxicity, strychnine has been explored for various pharmacological applications:

- Analgesic Effects : Strychnine has shown potential in modulating pain pathways.

- Treatment of Hyperglycinemia : Its antagonistic properties at glycine receptors can be beneficial in conditions characterized by excessive glycine activity.

- Rodenticide : Due to its high toxicity to mammals, strychnine is employed as a rodenticide in agricultural settings .

Table 2: Pharmacological Effects of Strychnine

Toxicology and Safety

Strychnine's toxicity poses significant risks. Symptoms of poisoning include severe muscle contractions, convulsions, and ultimately respiratory failure. The lethal dose is relatively low (around 1-2 mg/kg in humans), necessitating careful handling and regulation. Strategies for detoxification and treatment include supportive care and the use of muscle relaxants to manage symptoms .

Table 3: Toxicological Profile of Strychnine

| Parameter | Value |

|---|---|

| Lethal Dose (LD50) | 1-2 mg/kg (human) |

| Primary Symptoms | Convulsions, muscle rigidity |

| Treatment | Supportive care, muscle relaxants |

Propriétés

IUPAC Name |

15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTYENXGROJCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871608 | |

| Record name | 10-Hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.